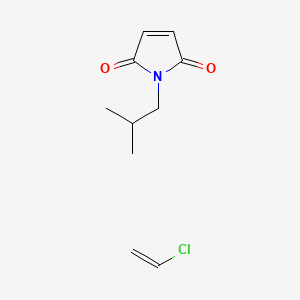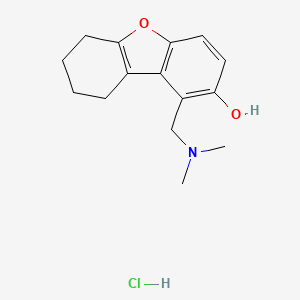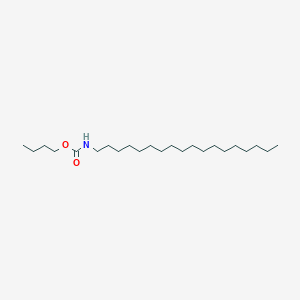
3-Nitrophenyl phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrophenyl phosphorodichloridate is an organophosphorus compound with the molecular formula C6H4Cl2NO4P. It is a derivative of phosphorodichloridate, where the phenyl group is substituted with a nitro group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Nitrophenyl phosphorodichloridate can be synthesized through the reaction of 3-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrophenyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-nitrophenol and phosphoric acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products Formed
Phosphoramidates: Formed by reaction with amines
Phosphates: Formed by reaction with alcohols
Phosphorothioates: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
3-Nitrophenyl phosphorodichloridate is utilized in various scientific research applications, including:
Chemistry: Used as a phosphorylating agent in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Used in the production of pesticides, flame retardants, and plasticizers.
Wirkmechanismus
The mechanism of action of 3-nitrophenyl phosphorodichloridate involves the formation of a reactive intermediate that can transfer the phosphoryl group to nucleophiles. The nitro group enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce phosphorus-containing functional groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl phosphorodichloridate: Similar structure but with the nitro group at the fourth position.
2-Chlorophenyl phosphorodichloridate: Contains a chlorine substituent instead of a nitro group.
Phenyl phosphorodichloridate: Lacks any substituents on the phenyl ring.
Uniqueness
3-Nitrophenyl phosphorodichloridate is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The electron-withdrawing nature of the nitro group at the third position makes it a more potent electrophile compared to its analogs, thereby broadening its applicability in various chemical transformations.
Eigenschaften
CAS-Nummer |
38319-29-8 |
|---|---|
Molekularformel |
C6H4Cl2NO4P |
Molekulargewicht |
255.98 g/mol |
IUPAC-Name |
1-dichlorophosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-2-5(4-6)9(10)11/h1-4H |
InChI-Schlüssel |
YEJZWZCJQSOJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OP(=O)(Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



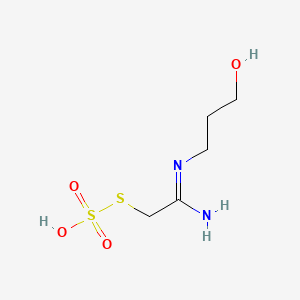
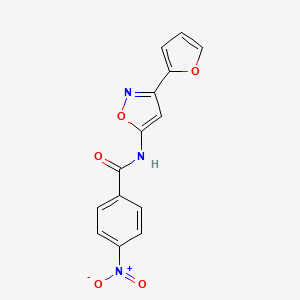

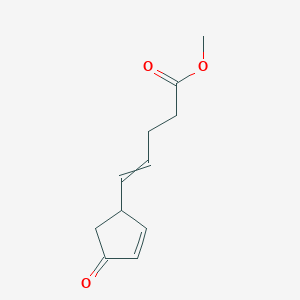
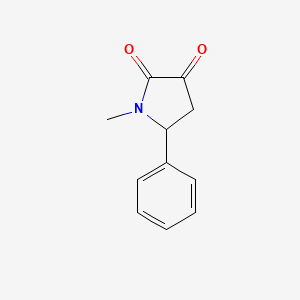
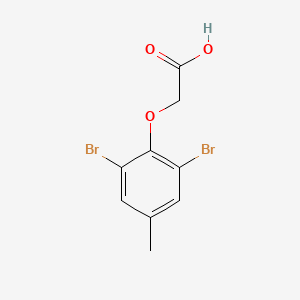
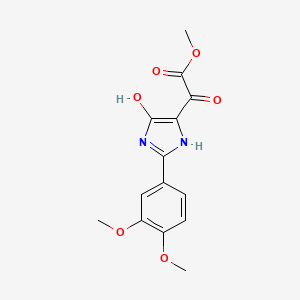
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
